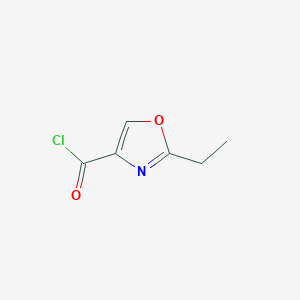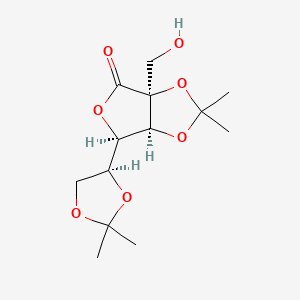
2-Ethyl-1,3-oxazole-4-carbonyl chloride
Overview
Description
2-Ethyl-1,3-oxazole-4-carbonyl chloride, also known as 2-ethyl-1,3-oxazole-4-carbonyl chloride (EOC) is an organic compound with the chemical formula C3H5ClNO2. It is a white crystalline solid that is soluble in water and other organic solvents. EOC is a versatile reagent used in organic synthesis, particularly in the synthesis of heterocyclic compounds. It is also used in the manufacture of pharmaceuticals and has numerous other applications.
Scientific Research Applications
Synthesis of Medicinal Compounds
“2-Ethyl-1,3-oxazole-4-carbonyl chloride” is a valuable intermediate in the synthesis of various medicinal compounds. Its oxazole ring is a crucial moiety in many drugs due to its wide spectrum of biological activities. For instance, it’s used in the creation of compounds with antimicrobial, anticancer, and anti-inflammatory properties .
Antimicrobial Agent Development
This compound has been utilized in the development of new antimicrobial agents. Researchers have synthesized derivatives that exhibit significant antibacterial potential against pathogens like Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, as well as antifungal activity against species such as Candida albicans .
Agricultural Chemicals
In agriculture, “2-Ethyl-1,3-oxazole-4-carbonyl chloride” derivatives are explored for their potential as herbicides, insecticides, and fungicides. These applications are crucial for protecting crops from pests and diseases, thereby ensuring food security .
Anticancer Research
The oxazole derivatives are being studied for their anticancer properties. They are part of the pharmacophore that can bind to various biological targets, potentially inhibiting the growth of cancer cells .
Anti-inflammatory and Analgesic Applications
Due to the anti-inflammatory properties of oxazole derivatives, they are researched for use in treating conditions like arthritis. They also have analgesic effects, which can help in the development of new pain management drugs .
Antioxidant Properties
Oxazole derivatives, including those synthesized from “2-Ethyl-1,3-oxazole-4-carbonyl chloride,” are known for their antioxidant properties. This makes them candidates for research into treatments for oxidative stress-related diseases .
properties
IUPAC Name |
2-ethyl-1,3-oxazole-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2/c1-2-5-8-4(3-10-5)6(7)9/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIOVKHUXRVFQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CO1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-1,3-oxazole-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[3-(1H-imidazol-1-yl)-2-methylpropyl]cyclohexanamine hydrochloride](/img/structure/B1434026.png)
![Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride](/img/structure/B1434027.png)







